molecular formula C19H18N2O3 B13056368 Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13056368
M. Wt: 322.4 g/mol
InChI Key: XOLNZFMWWHPIAF-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate is a high-value chemical intermediate designed for pharmaceutical research and development. This compound features a versatile pyrazolo[1,5-a]pyridine core, a scaffold recognized for its significant role in medicinal chemistry . The 7-cyclopropyl substituent is a critical structural feature, as cyclopropylamino groups are known to contribute to potent inhibitory activity by acting as a hinge-binding motif in kinase-inhibitor complexes . This makes the compound a particularly valuable building block for the synthesis of potential therapeutics targeting protein kinases like CSNK2A (Casein Kinase 2), which is a promising target in oncology and host-directed antiviral therapies . The benzyloxy group at the 6-position and the methyl ester at the 3-position offer additional sites for synthetic modification, allowing researchers to diversify the molecule and optimize drug-like properties . This product is intended for use in laboratory research only and is not for diagnostic or therapeutic use. Researchers can utilize this compound to develop novel inhibitors with potential applications in treating cancers, autoimmune diseases, and viral infections such as COVID-19 .

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 7-cyclopropyl-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C19H18N2O3/c1-23-19(22)15-11-20-21-16(15)9-10-17(18(21)14-7-8-14)24-12-13-5-3-2-4-6-13/h2-6,9-11,14H,7-8,12H2,1H3

InChI Key

XOLNZFMWWHPIAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=C(N2N=C1)C3CC3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves:

  • Construction of the pyrazolo[1,5-a]pyridine scaffold.
  • Introduction of the cyclopropyl substituent at the 7-position.
  • Installation of the benzyloxy group at the 6-position.
  • Esterification at the 3-position to yield the methyl carboxylate.

Key Intermediate Preparation

A commonly reported intermediate is Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate , which serves as a precursor for cyclopropyl substitution via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings) to introduce the cyclopropyl group at C7.

Intermediate Compound CAS Number Molecular Weight Role in Synthesis
Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate 1860802-12-5 361.19 Halogenated precursor for cyclopropyl substitution

This intermediate is synthesized by bromination of the pyrazolo[1,5-a]pyridine core functionalized with the benzyloxy and methyl ester groups.

Cyclopropyl Group Introduction

The cyclopropyl group is introduced via palladium-catalyzed cross-coupling of the 7-bromo intermediate with cyclopropylboronic acid or cyclopropylmetal reagents. This step is critical for the selective substitution at the 7-position.

Typical reaction conditions include:

  • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2
  • Base: K2CO3 or Cs2CO3
  • Solvent: Dioxane, THF, or DMF
  • Temperature: 80–110 °C
  • Reaction time: Several hours under inert atmosphere

This coupling yields This compound in moderate to good yields.

Benzyloxy Group Installation

The benzyloxy substituent at the 6-position is typically introduced via nucleophilic substitution or O-alkylation of a 6-hydroxy precursor. For example, starting from Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1860802-17-0), the hydroxyl group is alkylated with benzyl bromide or benzyl chloride in the presence of a base such as K2CO3 or NaH in a polar aprotic solvent (DMF or DMSO).

Detailed Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Bromination at C7 NBS or Br2, solvent (e.g., DMF), room temp to reflux 60–80 Selective for 7-position bromination
O-Benzylation at C6 hydroxyl Benzyl bromide, K2CO3, DMF, 50–80 °C 70–90 Clean substitution, mild conditions
Cyclopropyl coupling at C7 Cyclopropylboronic acid, Pd catalyst, K2CO3, dioxane, 90 °C 50–75 Suzuki coupling, inert atmosphere required
Esterification Methanol, acid catalyst or methyl chloroformate >90 Standard esterification methods

Research Findings and Optimization Notes

  • The bromination step must be carefully controlled to avoid polybromination or substitution at undesired positions.
  • The cyclopropyl coupling efficiency depends on catalyst choice and base; Pd(dppf)Cl2 with Cs2CO3 often improves yields and reduces reaction times.
  • O-Benzylation is generally high yielding but requires anhydrous conditions to prevent hydrolysis.
  • The order of functional group introduction can impact overall yield and purity; literature suggests benzyloxy installation prior to cyclopropyl coupling often provides cleaner intermediates.
  • Purification is typically achieved by column chromatography or recrystallization, with NMR and mass spectrometry confirming the structure and purity.

Summary Table of Preparation Methods

Preparation Stage Starting Material/Intermediate Reagents & Conditions Outcome/Product
1. Pyrazolo[1,5-a]pyridine core synthesis Appropriate pyridine and hydrazine derivatives Cyclization under acidic/basic conditions Pyrazolo[1,5-a]pyridine scaffold
2. Bromination at C7 Pyrazolo[1,5-a]pyridine with benzyloxy and methyl ester groups NBS/Br2, DMF, RT to reflux Methyl 6-(benzyloxy)-7-bromopyrazolo[1,5-a]pyridine-3-carboxylate
3. O-Benzylation at C6 hydroxyl Methyl 7-cyclopropyl-6-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate Benzyl bromide, K2CO3, DMF, 50–80 °C This compound
4. Cyclopropyl substitution 7-bromo intermediate Cyclopropylboronic acid, Pd catalyst, base, solvent Target compound
5. Esterification (if needed) Corresponding acid or intermediate Methanol, acid catalyst or methyl chloroformate Methyl ester functional group

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyridine core.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzylating agents, diazomethane

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Applications Evidence Source
Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate 6-OBz, 7-cyclopropyl, 3-COOCH3 352.36 (calc.) Potential pesticidal activity (inferred) N/A
Ethyl 6-bromo-7-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate 6-Br, 7-CH3, 3-COOCH2CH3 283.13 Lab reagent; bromine enhances reactivity
Methyl 4-methylpyrazolo[1,5-a]pyridine-3-carboxylate 4-CH3, 3-COOCH3 206.21 Simpler structure; reference for SAR
5-(3-(Ethylsulfonyl)pyridin-2-yl)-pyrazolo[1,5-a]pyrimidine derivatives Pyridinyl-sulfonyl group Variable Pesticidal agents (patented)
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate Triazolo-pyrimidine core 452.50 Antimicrobial/anti-inflammatory candidate
Substituent Impact Analysis:
  • Benzyloxy (6-OBz) vs.
  • Cyclopropyl (7-cyclopropyl) vs. Methyl (7-CH3): The cyclopropyl group introduces steric hindrance and conformational rigidity, which could improve target selectivity in pesticidal applications compared to simpler methyl-substituted analogs .
  • Ester Variations (3-COOCH3 vs. 3-COOCH2CH3): The methyl ester in the target compound may offer faster metabolic clearance than ethyl esters, as seen in pharmacokinetic studies of related carboxylates .

Spectral and Physicochemical Properties

  • IR/NMR Trends:
    • The target compound’s ester carbonyl (C=O) is expected near 1666–1719 cm⁻¹, consistent with analogs in and .
    • Aromatic proton signals in the 1H-NMR spectrum (6.5–8.5 ppm) align with pyrazolo[1,5-a]pyridine derivatives .
  • Melting Points: Bulky substituents (e.g., cyclopropyl, benzyloxy) likely increase melting points compared to methyl- or bromo-substituted analogs (e.g., 243–246°C for compound 11a in vs. ~200°C for simpler esters ).

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